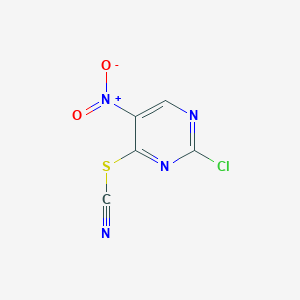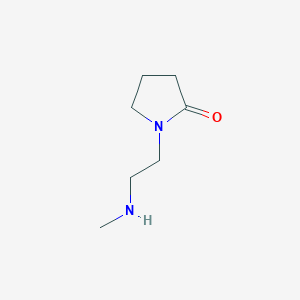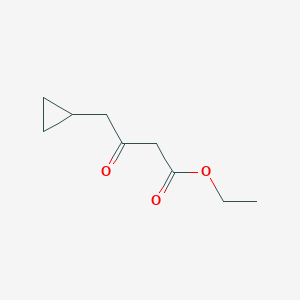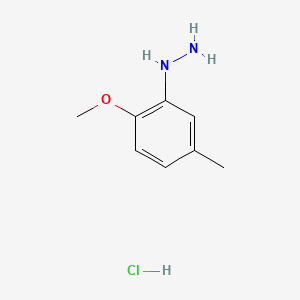![molecular formula C39H36N4O6 B1358029 N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to deoxyadenosine but features modifications that enhance its stability and functionality in various biochemical applications. It is commonly used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the nucleoside is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Benzoylation of the N6 position: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Deprotection and purification: The final compound is deprotected and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification systems to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and dimethoxytrityl groups.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve mild bases and solvents like dichloromethane.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of antisense oligonucleotides.
Medicine: Investigated for its potential in gene therapy and as a component of diagnostic assays.
Industry: Utilized in the production of synthetic nucleic acids for various biotechnological applications.
Wirkmechanismus
The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine involves its incorporation into oligonucleotides, where it can influence the stability and binding properties of the resulting nucleic acid structures. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, making it useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-7-deaza-2’-deoxyadenosine is unique due to the presence of the 7-deaza modification, which enhances its stability and reduces susceptibility to enzymatic degradation. This makes it particularly valuable in applications requiring high stability and specificity.
Eigenschaften
Molekularformel |
C39H36N4O6 |
|---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C39H36N4O6/c1-46-30-17-13-28(14-18-30)39(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-24-34-33(44)23-35(49-34)43-22-21-32-36(40-25-41-37(32)43)42-38(45)26-9-5-3-6-10-26/h3-22,25,33-35,44H,23-24H2,1-2H3,(H,40,41,42,45)/t33-,34+,35+/m0/s1 |
InChI-Schlüssel |
BJNGSSPWUWYELW-BMPTZRATSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)




![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)








